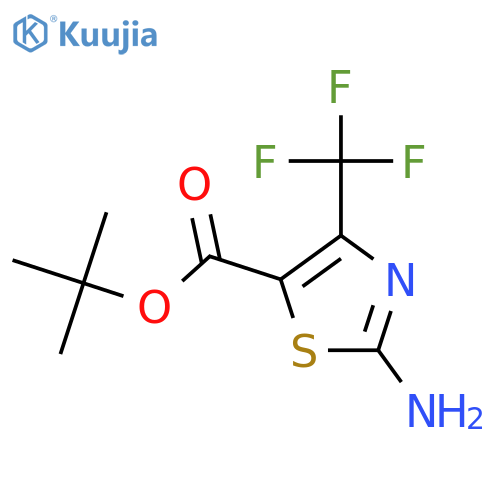

Cas no 2248296-39-9 (Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate)

Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-6510673

- Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

- 2248296-39-9

-

- インチ: 1S/C9H11F3N2O2S/c1-8(2,3)16-6(15)4-5(9(10,11)12)14-7(13)17-4/h1-3H3,(H2,13,14)

- InChIKey: CRBFZUTWXRDZDK-UHFFFAOYSA-N

- ほほえんだ: S1C(N)=NC(C(F)(F)F)=C1C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 268.04933326g/mol

- どういたいしつりょう: 268.04933326g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 93.4Ų

Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6510673-2.5g |

tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |

2248296-39-9 | 2.5g |

$1428.0 | 2023-05-31 | ||

| Enamine | EN300-6510673-0.5g |

tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |

2248296-39-9 | 0.5g |

$699.0 | 2023-05-31 | ||

| Enamine | EN300-6510673-0.05g |

tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |

2248296-39-9 | 0.05g |

$612.0 | 2023-05-31 | ||

| Enamine | EN300-6510673-5.0g |

tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |

2248296-39-9 | 5g |

$2110.0 | 2023-05-31 | ||

| Enamine | EN300-6510673-10.0g |

tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |

2248296-39-9 | 10g |

$3131.0 | 2023-05-31 | ||

| Enamine | EN300-6510673-0.1g |

tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |

2248296-39-9 | 0.1g |

$640.0 | 2023-05-31 | ||

| Enamine | EN300-6510673-0.25g |

tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |

2248296-39-9 | 0.25g |

$670.0 | 2023-05-31 | ||

| Enamine | EN300-6510673-1.0g |

tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |

2248296-39-9 | 1g |

$728.0 | 2023-05-31 |

Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 関連文献

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylateに関する追加情報

Introduction to Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS No. 2248296-39-9)

Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, identified by the chemical compound code CAS No. 2248296-39-9, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of this molecule, particularly its trifluoromethyl and amino substituents, contribute to its unique chemical properties and potential therapeutic applications.

The tert-butyl group in the molecular structure enhances the lipophilicity of the compound, making it more soluble in organic solvents and potentially improving its bioavailability when used in pharmaceutical formulations. This characteristic is particularly important in drug design, where solubility and membrane permeability are critical factors determining a drug's efficacy. Additionally, the presence of a carboxylate group provides a site for further functionalization, allowing chemists to modify the molecule for specific biological targets.

Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS No. 2248296-39-9) has been studied extensively for its potential role in inhibiting various enzymatic pathways associated with inflammatory and infectious diseases. Recent research has highlighted its activity as a modulator of enzymes such as COX-2 (cyclooxygenase-2) and LOX (lipoxygenase), which are key players in the inflammatory response. By targeting these enzymes, the compound may offer a novel approach to treating conditions characterized by excessive inflammation.

The trifluoromethyl group is another critical feature of this molecule. This group is known to enhance metabolic stability and binding affinity to biological targets, making it a common moiety in drug molecules designed for improved pharmacokinetic profiles. In particular, studies have shown that trifluoromethyl-substituted compounds often exhibit increased binding interactions with protein targets due to their ability to stabilize the transition state of enzyme-substrate complexes. This property makes Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate a promising candidate for further development as an anti-inflammatory or anti-infective agent.

Moreover, the amino group at the 2-position of the thiazole ring provides a site for hydrogen bonding interactions with biological targets. This can be particularly advantageous in designing molecules that require precise spatial orientation within active sites of enzymes or receptors. The combination of these structural elements—tert-butyl, amino, and trifluoromethyl—makes Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS No. 2248296-39-9) a versatile scaffold for medicinal chemists exploring new therapeutic strategies.

In recent years, there has been growing interest in thiazole derivatives as potential candidates for treating neurological disorders. The unique electronic properties of thiazole rings allow them to interact with various neurotransmitter receptors and ion channels, making them attractive for developing drugs targeting conditions such as epilepsy and Alzheimer's disease. Preliminary studies on Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate have suggested that it may modulate certain ion channels involved in neuronal excitability, warranting further investigation into its neuropharmacological potential.

The synthesis of Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS No. 2248296-39-9) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriate precursors to form the thiazole core, followed by functionalization at the desired positions using protecting groups and deprotection strategies. The introduction of the tert-butyl group typically involves alkylation reactions under controlled conditions to prevent unwanted side products.

The carboxylate group at the 5-position of the thiazole ring can be further modified through esterification or amidation reactions to produce derivatives with enhanced solubility or targeted biological activity. These modifications are crucial for tailoring the compound's pharmacokinetic properties and improving its suitability for clinical use. Advanced synthetic techniques such as flow chemistry have also been explored to streamline the production process and improve scalability.

From a computational chemistry perspective, Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS No. 2248296-39-9) has been subjected to molecular modeling studies to predict its binding interactions with potential targets. These studies have provided valuable insights into how different substituents influence the molecule's affinity and selectivity for biological receptors or enzymes. Computational methods such as molecular dynamics simulations and quantum mechanical calculations have helped researchers refine their understanding of the compound's mechanism of action.

In conclusion,Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS No. 2248296-39-9) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features—tert-butyl group, trifluoromethyl group, amino group, carboxylate group,—make it a versatile scaffold for developing new therapeutic agents targeting various diseases. Further research is warranted to explore its full pharmacological profile and evaluate its suitability for clinical applications.

2248296-39-9 (Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate) 関連製品

- 2408966-06-1(tert-butyl N-(1-{[(2-hydroxyethyl)carbamoyl]methyl}-1H-pyrazol-4-yl)carbamate)

- 103989-84-0((2-Methylnaphthalen-1-yl)boronic Acid)

- 2648999-27-1(N-2-(aminomethyl)phenyl-5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)

- 1795299-58-9(N-[1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl]-2,4-difluorobenzeneacetamide)

- 692287-62-0(2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone)

- 1232688-98-0(rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid)

- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)

- 1361857-44-4(2,3-Dichloro-4-(2,3-dichlorophenyl)pyridine)

- 946318-12-3(3,4-dimethyl-N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)

- 946266-07-5(3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)